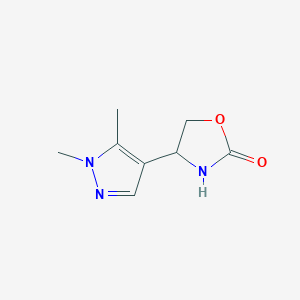
1-Ethyl-4-(piperazin-1-yl)piperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethyl-4-(piperazin-1-yl)piperidine-4-carboxamide is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom.
Vorbereitungsmethoden
The synthesis of 1-Ethyl-4-(piperazin-1-yl)piperidine-4-carboxamide typically involves multi-step reactions. One common synthetic route includes the reaction of piperidine derivatives with ethylating agents under controlled conditions. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as palladium on carbon. Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield .
Analyse Chemischer Reaktionen
1-Ethyl-4-(piperazin-1-yl)piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the piperidine ring can be substituted with various functional groups using reagents like alkyl halides.
Cyclization: Cyclization reactions can form more complex ring structures, often using catalysts like trifluoroacetic acid.
Wissenschaftliche Forschungsanwendungen
1-Ethyl-4-(piperazin-1-yl)piperidine-4-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules, including proteins and nucleic acids.
Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new drugs targeting neurological disorders.
Industry: The compound is used in the development of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-Ethyl-4-(piperazin-1-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets. It is believed to modulate the activity of certain receptors and enzymes, thereby influencing various biochemical pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its potential role in modulating neurotransmitter systems .
Vergleich Mit ähnlichen Verbindungen
1-Ethyl-4-(piperazin-1-yl)piperidine-4-carboxamide can be compared with other piperidine derivatives such as:
1-Methylpiperazine: Similar in structure but with different pharmacological properties.
1-Isopropylpiperazine: Another piperazine derivative with distinct chemical reactivity.
4-Morpholinopiperidine: Contains a morpholine ring, offering different biological activities.
N-[2-(1-benzylpiperidin-4-yl)ethyl]-4-(pyrazin-2-yl)piperazine-1-carboxamide: A more complex derivative with specific applications in neurological research.
Eigenschaften
Molekularformel |
C12H24N4O |
|---|---|
Molekulargewicht |
240.35 g/mol |
IUPAC-Name |
1-ethyl-4-piperazin-1-ylpiperidine-4-carboxamide |
InChI |
InChI=1S/C12H24N4O/c1-2-15-7-3-12(4-8-15,11(13)17)16-9-5-14-6-10-16/h14H,2-10H2,1H3,(H2,13,17) |
InChI-Schlüssel |
IDDDDSQZFWFPOZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1CCC(CC1)(C(=O)N)N2CCNCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-Iodo-2-[(2-iodoethyl)disulfanyl]ethane](/img/structure/B13619154.png)







![8-Oxa-1lambda6-thia-2-azaspiro[4.5]decane-1,1-dione](/img/structure/B13619197.png)


